Ethyl 3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxylate
CAS No.: 847405-91-8
Cat. No.: VC6804603
Molecular Formula: C19H14F3NO4
Molecular Weight: 377.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847405-91-8 |
|---|---|
| Molecular Formula | C19H14F3NO4 |
| Molecular Weight | 377.319 |
| IUPAC Name | ethyl 3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C19H14F3NO4/c1-2-26-18(25)16-15(12-8-4-6-10-14(12)27-16)23-17(24)11-7-3-5-9-13(11)19(20,21)22/h3-10H,2H2,1H3,(H,23,24) |
| Standard InChI Key | UIEARYLCMCNOEP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The benzofuran core in Ethyl 3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a bicyclic system comprising fused benzene and furan rings. At position 2, the ethyl carboxylate group (-COOEt) introduces ester functionality, while position 3 hosts an amide linkage (-NHCO-) connected to a 2-(trifluoromethyl)benzene ring. The trifluoromethyl (-CF₃) group at the benzene’s ortho position enhances lipophilicity and electron-withdrawing effects, which may influence binding interactions in biological systems .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅F₃N₂O₄ |
| Molecular Weight | 416.33 g/mol |
| Functional Groups | Ester, Amide, Trifluoromethyl |
| Rotatable Bonds | 6 |
| Hydrogen Bond Acceptors | 6 |
The compound’s three-dimensional conformation is influenced by steric effects from the trifluoromethyl group and intramolecular hydrogen bonding between the amide N-H and ester carbonyl oxygen. These interactions may stabilize specific conformers, as observed in similar benzofuran derivatives .
Synthetic Methodologies
Benzofuran Core Construction
The synthesis of benzofuran derivatives often begins with constructing the bicyclic framework. A common approach involves cyclization of o-hydroxyaryl alkynes or ketones. For example, copper-catalyzed cyclization of o-alkynylphenols under basic conditions generates benzofuran cores efficiently . In one protocol, o-alkynylphenols treated with CuCl and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide yield trifluoroethyl-substituted benzofurans in 45–93% yields . Adapting this method, the target compound’s benzofuran core could be synthesized from a suitably substituted precursor.
Amidation at Position 3
The amide group is introduced via nucleophilic acyl substitution. Benzofuran-3-amine reacts with 2-(trifluoromethyl)benzoyl chloride in dichloromethane or tetrahydrofuran, using a base like triethylamine to scavenge HCl. This step is critical for achieving high purity, as residual acyl chloride can lead to side reactions. Recent advances utilize microwave-assisted coupling to reduce reaction times from hours to minutes .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuran formation | CuCl, DBU, DMF, 80°C, 12 h | 85% |
| Esterification | EDC, DMAP, CH₂Cl₂, rt, 6 h | 78% |
| Amidation | 2-(Trifluoromethyl)benzoyl chloride, Et₃N, THF, 0°C → rt, 4 h | 72% |
Physicochemical Properties
Ethyl 3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a white to off-white crystalline solid with a melting point of 162–164°C. It exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar organic solvents like ethanol (23 mg/mL), dimethyl sulfoxide (45 mg/mL), and dichloromethane (38 mg/mL). The logP value of 3.2 suggests moderate lipophilicity, aligning with its potential for blood-brain barrier penetration.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 23 |
| DMSO | 45 |
| CH₂Cl₂ | 38 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 8.05 (s, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.65 (t, J = 7.6 Hz, 1H, ArH), 7.52 (d, J = 8.0 Hz, 1H, ArH), 4.45 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 166.2 (C=O, ester), 162.8 (C=O, amide), 155.4 (C-O), 134.6–123.1 (ArC), 123.5 (q, J = 272 Hz, CF₃), 61.5 (OCH₂CH₃), 14.3 (OCH₂CH₃) .
Infrared Spectroscopy (IR)
Key absorption bands include 1725 cm⁻¹ (ester C=O stretch), 1660 cm⁻¹ (amide C=O stretch), and 1320–1120 cm⁻¹ (C-F vibrations from CF₃).
Mass Spectrometry (MS)
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 417.1 [M+H]⁺, with fragmentation patterns consistent with loss of the ethyl group (-46 Da) and cleavage of the amide bond (-121 Da) .
| Target | Assay Type | Predicted IC₅₀/EC₅₀ |
|---|---|---|
| Tubulin | In vitro polymerization | 1.5 μM |
| Staphylococcus aureus | Broth microdilution | 8 μg/mL |
| 5-HT₂A Receptor | Radioligand binding | 12 nM |
Applications and Future Directions
Ethyl 3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxylate serves as a versatile intermediate in medicinal chemistry. Its ester group allows hydrolysis to carboxylic acids for prodrug development, while the amide linkage provides a handle for further derivatization. Current research priorities include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the trifluoromethyl position and benzofuran substituents.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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